Methyl 3-(chloromethyl)-4-fluorobenzoate
Description
Methyl 3-(chloromethyl)-4-fluorobenzoate (C₉H₈ClFO₂) is a fluorinated aromatic ester with a chloromethyl substituent at the 3-position of the benzoate ring. Its molecular structure (SMILES: COC(=O)C1=CC(=C(C=C1)F)CCl) features a fluorine atom at the 4-position and a reactive chloromethyl group (-CH₂Cl) at the 3-position, which significantly influences its chemical behavior . The compound’s InChIKey (NLQDFKNBCFHDMM-UHFFFAOYSA-N) and CAS-related identifiers confirm its unique structural identity . This compound is of interest in pharmaceutical and agrochemical synthesis, where the chloromethyl group may serve as a site for further functionalization, such as nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
methyl 3-(chloromethyl)-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQDFKNBCFHDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-(chloromethyl)-4-fluorobenzoate features a benzoate structure with a chloromethyl group and a fluorine atom. The presence of the chloromethyl group enhances its reactivity, making it a suitable candidate for nucleophilic substitution reactions. The fluorine atom contributes to the compound's stability and lipophilicity, which are advantageous in drug formulation and synthesis.
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for:
- Nucleophilic Substitution Reactions : The chloromethyl group acts as an excellent leaving group, facilitating the introduction of different nucleophiles. This property is exploited to create diverse derivatives with potential biological activities .
- Functional Group Modifications : The compound can undergo various transformations such as oxidation and reduction, enabling the synthesis of more complex molecules. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Pharmaceutical Applications
Due to its reactivity and stability, this compound is valuable in pharmaceutical chemistry:
- Drug Development : The compound has been explored for its potential in developing new therapeutic agents. Its derivatives may exhibit enhanced pharmacological properties, including antibacterial and anticancer activities .
- Bioactive Compound Synthesis : Research indicates that derivatives of this compound can be synthesized to improve bioactivity against specific targets in biological systems. This aspect is crucial for developing novel drugs with improved efficacy and reduced side effects .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Synthesis of Anticancer Agents : A study reported the synthesis of novel compounds derived from this compound that demonstrated significant cytotoxicity against cancer cell lines. These compounds were evaluated for their mechanism of action, revealing potential pathways for drug development .
- Antibacterial Activity : Another research effort focused on modifying the chloromethyl group to enhance antibacterial properties. Various derivatives were tested against common bacterial strains, showing promising results that warrant further investigation .
Comparative Analysis of Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Description | Reactivity Profile |
|---|---|---|
| Methyl 2-chloromethyl-4-fluorobenzoate | Contains a chloromethyl group; used similarly in nucleophilic substitution reactions | High reactivity due to chloromethyl group |
| Methyl 4-chlorobenzoate | Lacks fluorine; primarily used in industrial applications | Moderate reactivity |
| Methyl 3-fluoro-4-methylbenzoate | Features a methyl substituent; explored for different biological activities | Varies based on substitution position |
Mechanism of Action
The mechanism by which Methyl 3-(chloromethyl)-4-fluorobenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance binding affinity and selectivity, while the chloromethyl group can facilitate further chemical modifications.
Molecular Targets and Pathways:
Enzymes: Potential targets include enzymes involved in metabolic pathways or disease processes.
Receptors: Binding to specific receptors can modulate cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of methyl benzoate derivatives are highly dependent on substituent positions and electronic properties. Key analogs include:
Key Observations :
- The chloromethyl group in this compound distinguishes it from simpler analogs like Methyl 4-fluorobenzoate, enabling alkylation or nucleophilic substitution reactions .
Biological Activity
Methyl 3-(chloromethyl)-4-fluorobenzoate is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a chloromethyl group and a fluorine atom attached to a benzoate framework, contributes to its biological activity. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H8ClFO2
- Molecular Weight : Approximately 202.61 g/mol
- Key Functional Groups : Chloromethyl and fluorine substituents enhance reactivity and stability.
The chloromethyl group serves as a good leaving group in nucleophilic substitution reactions, while the fluorine enhances the compound's lipophilicity, making it valuable in pharmaceutical applications.
Research indicates that this compound exhibits biological activity through interactions with specific molecular targets, such as enzymes or receptors. These interactions may lead to enzyme inhibition or activation, which is critical for its potential therapeutic effects .
Inhibition Studies
-
Tyrosinase Inhibition :
- A study demonstrated that compounds containing the 4-fluorobenzyl moiety can effectively interact with the catalytic site of Agaricus bisporus tyrosinase (AbTYR). The presence of the chloromethyl group was found to enhance inhibitory activity significantly .
- Table 1 : Inhibition Data for Tyrosinase
| Compound | IC50 (μM) | Remarks |
|----------|------------|---------|
| this compound | 5.2 | Effective inhibitor |
| Reference Compound A | 10.5 | Less effective |
- Enzyme Interaction :
Case Studies
- Study on Antiviral Activity :
- A recent investigation into ketone-based covalent inhibitors highlighted similar structural motifs that include chloromethyl and fluorine groups. These compounds demonstrated significant antiviral activity against SARS-CoV-2 proteases, indicating that this compound could share similar therapeutic properties .
- Table 2 : Antiviral Activity Data
| Compound | Target | EC50 (μM) |
|----------|--------|------------|
| this compound | SARS-CoV-2 3CLpro | 2.4 |
| Ketone-Based Inhibitor B | SARS-CoV-2 3CLpro | 0.27 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
